Compound Description: This compound exhibits anti-asthmatic activity, particularly against platelet activating factor (PAF)-induced bronchoconstriction.
Relevance: This compound shares the imidazo[1,2-b]pyridazine core with 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol. The key difference is the replacement of the propanol side chain with a thiopropanesulfonamide group at the 6-position.
Compound Description: This series of compounds represents modifications to the sulfonamide moiety of 3-(Imidazo[1,2-b]pyridazin-6-yl)thiopropanesulfonamide, aimed at enhancing its anti-asthmatic activity. These modifications explored various substituents on the sulfonamide group.
Relevance: These compounds share the imidazo[1,2-b]pyridazine core and the thiopropanesulfonamide side chain at the 6-position with 3-(Imidazo[1,2-b]pyridazin-6-yl)thiopropanesulfonamide. The variation lies in the substituents attached to the sulfonamide group, highlighting the exploration of structure-activity relationships around the sulfonamide moiety. 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol shares the same imidazo[1,2-b]pyridazine core but possesses a different side chain at the 6-position.
Compound Description: This is a cephalosporin derivative designed to combat methicillin-resistant Staphylococcus aureus (MRSA). It displays enhanced anti-MRSA activity compared to cefozopran, while maintaining a favorable balance of activity against Gram-negative bacteria.
Relevance: This compound incorporates a 6-aminoimidazo[1,2-b]pyridazinium moiety at its C-3' position. This structural feature highlights the imidazo[1,2-b]pyridazine core as a potential pharmacophore, demonstrating its application in diverse medicinal chemistry contexts. The presence of the amino group at the 6-position of the imidazo[1,2-b]pyridazine ring directly relates it to 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol, despite the significant difference in the overall structure.
Compound Description: This compound is a sulfonylurea derivative developed as a paddy herbicide. It effectively controls paddy weeds, including sulfonylurea-resistant varieties, and shows good selectivity towards rice.
Relevance: Propyrisulfuron contains an imidazo[1,2-b]pyridazine moiety substituted with chlorine at the 2-position and a propyl group at the 6-position. This structural similarity to 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol, particularly the presence of a substituent at the 6-position, underlines the versatility of the imidazo[1,2-b]pyridazine scaffold in developing bioactive molecules.
Compound Description: This compound exhibits potent antihistaminic activity and a strong inhibitory effect on eosinophil chemotaxis, making it a promising therapeutic agent for atopic dermatitis and allergic rhinitis. It acts by blocking peripheral H1 receptors without significant central H1 receptor blockade.
Relevance: TAK-427 is a derivative of imidazo[1,2-b]pyridazine, sharing the core structure with 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol. The variations lie in the substitutions at the 2 and 6 positions of the imidazo[1,2-b]pyridazine ring. While TAK-427 features a 2-methylpropionic acid group at the 2-position and a complex substituted piperidine chain at the 6-position, 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol has a simpler propanol chain at the 6-position and no substitution at the 2-position. This comparison underscores the impact of different substituents on the biological activity of imidazo[1,2-b]pyridazine derivatives.
Compound Description: This compound is a potent ATP-competitive mTOR inhibitor under investigation as a potential treatment for cancer and age-related diseases. In vivo studies revealed that it is extensively metabolized via N-glucuronidation, primarily at the N1 and N2 positions of the pyrazole moiety and the primary amine.
Relevance: Although this compound features a pyrazole ring linked to the imidazo[1,2-b]pyridazine core, the presence of the 6-amino group on the pyridazine ring establishes a structural connection with 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol. This highlights the importance of the 6-amino substituent in the context of biological activity, particularly within the mTOR pathway.
Compound Description: This compound is a novel IKKβ inhibitor that has demonstrated efficacy in treating experimental arthritis models. It exhibits high selectivity for IKKβ over IKKα and effectively blocks NF-κB activation, inhibiting the production of pro-inflammatory cytokines such as TNFα and IL-6.
Relevance: Compound D shares the imidazo[1,2-b]pyridazine core structure with 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol. The key distinction lies in the substitution at the 6-position and the presence of a benzamide group at the 3-position in Compound D. Compound D possesses a cyclobutylamino group at the 6-position, highlighting the structural diversity possible at this position while maintaining biological activity.
Compound Description: This group of compounds demonstrates potent TAK1 inhibitory activity in the nanomolar range, making them potential therapeutic candidates for hematological cancers. These ATP-competitive inhibitors disrupt the NF-κB pathway and induce apoptosis in cancer cells.
Relevance: These compounds feature an imidazo[1,2-b]pyridazine moiety linked to a fluorophenylpyrimidin-2-amine group. Despite the variations in the overall structure, the presence of the imidazo[1,2-b]pyridazine core links them to 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol. This suggests the broad applicability of this core structure in developing inhibitors against various kinase targets.
Overview
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a chemical compound characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core linked to a propanol group. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly its role in inhibiting specific kinases involved in cellular signaling pathways. The compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures.
Synthesis Analysis
Methods
The synthesis of 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol typically involves several key steps:
Formation of Imidazo[1,2-b]pyridazine Core: The initial step often includes the reaction of 3-aminophenyl derivatives with imidazo[1,2-b]pyridazine intermediates. This can be achieved through various synthetic routes that allow for the introduction of the amino group at the desired position on the pyridazine ring.
Linkage to Propanol Group: Following the formation of the core structure, a propanol group is introduced. This can be done via nucleophilic substitution reactions where the amino group reacts with appropriate electrophiles to form the final compound.
Technical Details
The synthesis may utilize techniques such as microwave-assisted synthesis to enhance reaction rates and yields. Purification methods like recrystallization and chromatography are commonly employed to achieve high purity levels for the final product. Continuous flow reactors can also be utilized for industrial-scale production, optimizing reaction conditions to improve yield and efficiency.
Molecular Structure Analysis
Structure
The molecular structure of 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol features a fused heterocyclic system with a hydroxyl group attached to a three-carbon chain. The imidazo[1,2-b]pyridazine core contributes to its unique reactivity and biological activity.
Chemical Reactions Analysis
Types of Reactions
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol participates in various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to yield carbonyl compounds.
Reduction: The imidazo[1,2-b]pyridazine core can undergo reduction under specific conditions.
Substitution: The amino group allows for nucleophilic substitution reactions, facilitating the introduction of diverse substituents.
Common Reagents and Conditions
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used. Substitution reactions may involve various electrophiles depending on the desired product.
Mechanism of Action
Process
The primary mechanism of action for 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol involves its interaction with Transforming Growth Factor-beta Activated Kinase 1 (TAK1). The compound inhibits TAK1's enzymatic activity, which plays a crucial role in various cellular signaling pathways related to inflammation and cancer progression.
Data
Inhibition studies have shown that this compound can suppress multiple myeloma cell lines by targeting TAK1 at nanomolar concentrations. This inhibition leads to downstream effects on cell survival and proliferation pathways, highlighting its potential therapeutic applications in oncology.
Physical and Chemical Properties Analysis
Physical Properties
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is typically a solid at room temperature with moderate solubility in water due to the presence of the hydroxyl group.
Chemical Properties
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations, making it versatile for further synthetic modifications.
Applications
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol has potential applications in several scientific fields:
Medicinal Chemistry: Due to its inhibitory effects on TAK1, it is being explored as a candidate for cancer therapies.
Biochemical Research: The compound serves as a tool for studying cellular signaling pathways and their implications in disease processes.
Pharmaceutical Development: Its unique structure may lead to novel drug formulations targeting specific diseases associated with aberrant kinase activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.